N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a phenyl ring, a furan ring, and an isoxazole ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the phenyl group through a coupling reaction. The furan ring is then incorporated via a cyclization reaction, and finally, the isoxazole ring is formed through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: Known for their topoisomerase I inhibitory activity and potential anticancer properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Studied for its catalytic properties in hydrogenation reactions.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out due to its combination of benzo[d]thiazole, phenyl, furan, and isoxazole rings, which confer unique chemical reactivity and biological activity. This structural diversity allows for a wide range of applications in different scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c25-20(16-12-18(27-24-16)17-8-4-10-26-17)22-14-6-3-5-13(11-14)21-23-15-7-1-2-9-19(15)28-21/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRMZCNSWCJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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